Cyclobutanecarboxamidine
Description
Significance of the Cyclobutane (B1203170) Scaffold in Modern Synthesis and Structural Design
The cyclobutane motif, a four-membered carbocycle, has emerged as a prominent structural unit in modern drug discovery and organic synthesis. researchgate.netresearchgate.net Its significance stems from a unique combination of properties, including a sp³-rich three-dimensional structure and the ability to impart conformational restriction on a molecule. researchgate.netresearchgate.net This rigidity is highly valued in medicinal chemistry for its potential to enhance the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. researchgate.net Replacing flat aromatic rings with non-classical, C(sp³)-rich bioisosteres like cyclobutanes is a popular strategy for modifying pharmacophores in three-dimensional space and navigating existing intellectual property. rsc.org
The inherent ring strain of the cyclobutane ring, second only to cyclopropane (B1198618) among saturated monocarbocycles, is a defining feature. nih.gov This strain energy, approximately 26.3 kcal/mol, makes the selective cleavage of a cyclobutane bond a facile process, providing a powerful tool for synthetic chemists. nih.govacs.org Cyclobutane derivatives serve as versatile building blocks for the synthesis of complex acyclic and cyclic systems. acs.orgresearchgate.net The development of new synthetic methodologies, particularly [2+2] cycloaddition reactions, has made these scaffolds readily accessible. acs.orgkib.ac.cnscribd.com
Natural products containing the cyclobutane framework often exhibit significant biological activities, further fueling interest in this structural motif. researchgate.netkib.ac.cnbaranlab.org From antimicrobial compounds isolated from marine sponges to the photodimerization of DNA bases that can lead to skin cancer, the cyclobutane ring plays a crucial role in various biological contexts. nih.govru.nl Consequently, there has been a surge in the development of synthetic methods to access these four-membered rings, including transition metal-catalyzed processes and enantioselective approaches. researchgate.netchemistryviews.org
Table 1: Properties of the Cyclobutane Ring
| Property | Value | Significance |
|---|---|---|
| Strain Energy | ~26.3 kcal/mol nih.gov | Drives reactivity, enabling ring-opening and rearrangement reactions. acs.org |
| Conformation | Puckered / Butterfly libretexts.orgfiveable.melibretexts.org | Reduces torsional strain compared to a planar structure. libretexts.orglibretexts.org |
| Internal C-C-C Bond Angle | ~88° ru.nllibretexts.orglibretexts.org | Significant deviation from the ideal sp³ angle (109.5°), contributing to high angle strain. libretexts.orgfiveable.me |
| C-C Bond Length | ~1.55-1.56 Å ru.nl | Longer than in ethane, caused by 1,3 non-bonding repulsions. ru.nl |
Overview of Amidine Functional Groups in Organic Transformations
Amidines are organic compounds characterized by the RC(=NR)NR₂ functional group, making them imine derivatives of amides. wikipedia.org They are recognized for their unique structural features, strong basicity, and diverse reactivity, which render them valuable in numerous chemical applications. sphinxsai.comresearchgate.net Structurally, the amidine group combines the properties of a C-N double bond with a C-N single bond that possesses partial double-bond character. sphinxsai.comsemanticscholar.org
One of the most notable properties of amidines is their high basicity compared to amides and most other uncharged bases. wikipedia.org Protonation occurs at the sp²-hybridized imino nitrogen, resulting in a resonance-stabilized amidinium cation where the positive charge is delocalized over both nitrogen atoms, leading to identical C-N bond lengths. wikipedia.orgsemanticscholar.org This strong basicity has led to their use as superbases in organic synthesis. researchgate.net
Beyond their role as bases, amidines are versatile nucleophilic catalysts for a wide range of organic reactions, including acyl transfers, aldol (B89426) reactions, and conjugate additions. rsc.orgpolimi.it They are also crucial intermediates and building blocks in the synthesis of various heterocyclic compounds of biological and material significance. sphinxsai.comresearchgate.netsemanticscholar.orgrsc.org The reactivity of amidines allows them to serve as ligands in metal complexes and as substrates in transition metal-catalyzed C-H activation reactions. sphinxsai.comrsc.org Numerous methods have been developed for their synthesis, with the Pinner reaction—the reaction of a nitrile with an alcohol in the presence of an acid, followed by treatment with ammonia (B1221849)—being a classic route. wikipedia.orgsemanticscholar.org
Table 2: Properties of the Amidine Functional Group
| Property | Description | Reference |
|---|---|---|
| General Structure | RC(=NR')NR''R''' | wikipedia.org |
| Basicity | Strong uncharged bases (pKa typically 5-12). | wikipedia.orgsemanticscholar.org |
| Protonation Site | sp² imino nitrogen, forming a resonance-stabilized amidinium ion. | wikipedia.orgsemanticscholar.org |
| Reactivity | Acts as nucleophiles, bases, catalysts, and ligands for metal complexes. | rsc.orgpolimi.itrsc.org |
| Key Synthetic Precursors | Nitriles, amides, thioamides. | wikipedia.orgsemanticscholar.orgsemanticscholar.org |
Unique Structural and Conformational Features of Cyclobutanecarboxamidine
While detailed experimental data for this compound is not widely published, its structural and conformational properties can be accurately inferred from the well-established characteristics of its constituent parts: the cyclobutane ring and the carboxamidine functional group.
The molecule consists of a cyclobutane ring bonded to the central carbon of the carboxamidine moiety [-C(=NH)NH₂]. The cyclobutane ring itself is not planar. To alleviate the torsional strain that would exist in a flat conformation, it adopts a puckered or "butterfly" shape. libretexts.orglibretexts.org This puckering results in internal C-C-C bond angles of approximately 88°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon, which is the primary source of the ring's high angle strain. fiveable.melibretexts.org
Historical Context and Evolution of Research on Cyclobutane-Amide Systems
The study of cyclobutane-containing compounds has a history spanning over a century, yet their application in synthesis has seen its most significant growth in the last few decades. acs.orgacs.org Cyclobutane was first synthesized in 1907 by Willstätter and Bruce through the hydrogenation of cyclobutene (B1205218). wikipedia.org For much of the 20th century, research was dominated by the fundamental challenges of synthesizing this strained ring and understanding its unique reactivity. acs.org
Similarly, the chemistry of amidines has deep roots, with the Pinner reaction for their synthesis from nitriles being a long-established method. wikipedia.org Historically viewed primarily as strong organic bases, the perception of amidines has evolved dramatically. researchgate.netrsc.org More recent research has unlocked their potential as highly effective nucleophilic catalysts, versatile synthetic intermediates for complex heterocycles, and ligands in organometallic chemistry. polimi.itsemanticscholar.orgrsc.org
The convergence of these two fields into the study of cyclobutane-amide and -amidine systems is a more recent development, driven largely by the demands of medicinal chemistry. researchgate.netnih.gov The push to create novel, three-dimensional molecular scaffolds for drug discovery has spurred interest in attaching diverse functional groups, including amides and their derivatives, to the cyclobutane core. Syntheses of related structures such as cyclobutanecarboxamide (B75595) and N-substituted cyclobutanecarboxamides are documented, establishing the accessibility of key precursors. orgsyn.org For instance, a 1978 patent describes the synthesis of N,N-dimethyl-1-(3-phenylpyrazol-1-yl)cyclobutanecarboxamide, indicating that complex amides of cyclobutane were being explored decades ago. prepchem.com Modern research continues this trend, focusing on developing stereoselective methods to create functionally rich cyclobutane derivatives for advanced applications. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
748081-82-5 |
|---|---|
Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
IUPAC Name |
cyclobutanecarboximidamide |
InChI |
InChI=1S/C5H10N2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H3,6,7) |
InChI Key |
YRTJYDRUQDCJKA-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C(=N)N |
Canonical SMILES |
C1CC(C1)C(=N)N |
Origin of Product |
United States |
Synthetic Methodologies for Cyclobutanecarboxamidine and Its Derivatives
Conventional Synthetic Approaches to Cyclobutanecarboxamide (B75595) Cores
Traditional methods for constructing the cyclobutanecarboxamide core remain fundamental in organic synthesis. These approaches typically involve the formation of the amide bond from readily available cyclobutane (B1203170) precursors or the transformation of other functional groups into the amide.
Amide Bond Formation from Cyclobutanecarboxylic Acid Derivatives
A primary and straightforward method for synthesizing cyclobutanecarboxamides is through the direct coupling of a cyclobutanecarboxylic acid derivative with an amine or ammonia (B1221849). youtube.com This nucleophilic acyl substitution reaction is a cornerstone of amide synthesis. The carboxylic acid is often activated to enhance its reactivity toward the amine nucleophile.
Commonly, cyclobutanecarboxylic acid is converted to a more reactive derivative, such as an acid chloride or an activated ester. For instance, the reaction of cyclobutanecarboxylic acid chloride with an appropriate amine, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct, yields the corresponding N-substituted cyclobutanecarboxamide. This method is widely applicable for producing a diverse range of derivatives.
Alternatively, peptide coupling reagents can be employed to facilitate the direct reaction between cyclobutanecarboxylic acid and an amine. vulcanchem.com Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are effective for this transformation. vulcanchem.com Another common method involves dissolving cyclobutanecarboxylic acid and adding N-methylmorpholine and ethyl chloroformate to form a mixed anhydride, which then reacts with ammonia to produce the primary cyclobutanecarboxamide.
Below is a table summarizing typical conditions for this synthetic approach.
| Reactants | Coupling/Activating Agents | Base | Solvent | Typical Conditions | Product | Ref |
| Cyclobutanecarboxylic acid chloride, 4-bromo-2-chloroaniline | - | Triethylamine | Dichloromethane or THF | Room temperature to reflux | N-(4-bromo-2-chlorophenyl)cyclobutanecarboxamide | |
| Cyclobutanecarboxylic acid, 6-aminomethyltriazinone | EDC, HOBt | - | DMF | Room temperature | Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro- smolecule.comevitachem.comacs.orgtriazin-6-ylmethyl)-amide | vulcanchem.com |
| Cyclobutanecarboxylic acid, Ammonia | Ethyl chloroformate | N-methylmorpholine | Tetrahydrofuran | Cooled to -15°C | Cyclobutanecarboxamide |
Nitrile Hydrolysis and Related Transformations
The hydrolysis of nitriles presents an alternative pathway to amides and carboxylic acids. chemguide.co.uklibretexts.org The carbon-nitrogen triple bond of a nitrile, such as cyclobutanecarbonitrile, can be hydrolyzed under either acidic or basic conditions. libretexts.org This reaction proceeds in two stages: the initial hydration of the nitrile forms an amide (e.g., cyclobutanecarboxamide), which can then be further hydrolyzed to the corresponding carboxylic acid (or its salt) upon extended reaction times or harsher conditions. chemguide.co.uk
To isolate the amide, carefully controlled reaction conditions are necessary. However, in many cases, the reaction proceeds to the carboxylic acid. researchgate.net For example, heating a nitrile under reflux with a dilute acid like hydrochloric acid typically yields the free carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org Similarly, alkaline hydrolysis with a reagent like sodium hydroxide (B78521) solution produces the salt of the carboxylic acid and ammonia gas. chemguide.co.uklibretexts.org
While complete hydrolysis to the carboxylic acid is common, partial hydrolysis to the amide is a viable synthetic step. For instance, studies have shown that acid-catalyzed hydrolysis of certain nitriles can selectively yield the amide product under specific conditions. researchgate.net In one documented transformation, the Hofmann rearrangement of cyclobutanecarboxamide to cyclobutylamine (B51885) was performed, highlighting the role of the amide as a stable, isolable intermediate that could be derived from its corresponding nitrile precursor. researchgate.net
Advanced Transition Metal-Catalyzed Functionalizations
To move beyond simple scaffolds and create more complex, substituted cyclobutane structures, researchers have turned to advanced synthetic methods. Transition metal-catalyzed C–H activation has emerged as a powerful tool for the direct functionalization of otherwise inert carbon-hydrogen bonds. researchgate.net
Palladium-Catalyzed C(sp³)–H Activation Strategies
Palladium(II) catalysis has been effectively used for the stereoselective functionalization of C(sp³)–H bonds in aliphatic amides, including cyclobutanecarboxamide derivatives. snnu.edu.cnnih.gov This strategy often relies on the use of a directing group (auxiliary) attached to the amide nitrogen. The auxiliary coordinates to the palladium catalyst, positioning it in close proximity to a specific C–H bond on the cyclobutane ring and facilitating its cleavage and subsequent functionalization, such as arylation. acs.orgnih.gov
This approach offers a highly efficient and atom-economical way to construct complex, multi-substituted cyclobutane systems that would be challenging to access through conventional methods. acs.orgnih.gov
Auxiliary-Aided Diastereoselective Arylations
A key innovation in this field is the use of removable directing groups, or auxiliaries, to control the regioselectivity and stereoselectivity of the C–H functionalization. acs.orgnih.gov For cyclobutanecarboxamides, bidentate directing groups such as 8-aminoquinoline (B160924) are particularly effective. acs.orgresearchgate.net The amide is first prepared from cyclobutanecarboxylic acid and the auxiliary (e.g., 8-aminoquinoline). This substrate then undergoes palladium-catalyzed arylation.
The reaction is highly diastereoselective, leading to the formation of products with a specific, predictable stereochemistry. acs.org For example, the palladium-catalyzed reaction of N-(quinolin-8-yl)cyclobutanecarboxamide with aryl iodides leads to arylated products with an all-cis stereochemistry among the newly introduced substituents and the amide group. acs.org The choice of auxiliary is critical; extensive screening has shown that groups like 8-aminoquinoline, 2-(methylthio)aniline (B147308), and N',N'-dimethylethane-1,2-diamine are effective in promoting these transformations. acs.org
| Auxiliary | Catalyst | Base | Arylating Agent | Product Type | Ref |
| 8-Aminoquinoline | Pd(OAc)₂ | Cs₂CO₃ | Aryl iodide | Mono- or Bis-arylated cyclobutanamide | acs.org |
| 2-(Methylthio)aniline | Pd(OAc)₂ | K₂CO₃ | Aryl iodide | Bis-arylated cyclobutanamide | acs.org |
| N',N'-Dimethylethane-1,2-diamine | Pd(OAc)₂ | K₂CO₃ | Aryl iodide | Bis-arylated cyclobutanamide | acs.org |
Enantioselective versions of this reaction have also been developed using chiral ligands. snnu.edu.cnacs.org Chiral mono-N-protected amino acids (MPAA) or sulfoxide-2-hydroxypridine (SOHP) ligands can form a chiral complex with the palladium center, enabling the enantioselective arylation of prochiral methylene (B1212753) C(sp³)–H bonds on the cyclobutane ring. snnu.edu.cnacs.org
Mono- and Bis-Arylation Pathways
The palladium-catalyzed C–H activation of cyclobutanecarboxamides can be precisely controlled to yield either mono- or bis-arylated products. acs.org The outcome is primarily dictated by the stoichiometry of the arylating agent, typically an aryl iodide. acs.orgmdpi.com
When N-(quinolin-8-yl)cyclobutanecarboxamide is treated with a limited amount of aryl iodide (e.g., 0.5 equivalents), the reaction selectively produces the mono-arylated cyclobutanecarboxamide. acs.org This indicates that the first arylation occurs more readily, and by controlling the amount of the coupling partner, the reaction can be stopped at this stage. acs.org
Conversely, when one or more equivalents of the aryl iodide are used, a highly diastereoselective double C–H activation occurs, leading to the direct bis-arylation of the methylene C(sp³)–H bonds. acs.org This process results in novel trisubstituted cyclobutane scaffolds where the two newly introduced aryl groups and the amide substituent are arranged in an all-cis configuration. acs.org It is noteworthy that for some auxiliaries, such as 2-(methylthio)aniline or N',N'-dimethylethane-1,2-diamine, the reaction proceeds directly to the bis-arylated product even with one equivalent of aryl iodide, and the mono-arylated intermediates are not effectively formed with substoichiometric amounts of the arylating agent. acs.org
| Product | Aryl Iodide (equivalents) | Auxiliary | Key Finding | Ref |
| Mono-arylated | 0.5 | 8-Aminoquinoline | Selective mono-arylation is achieved. | acs.org |
| Bis-arylated | ≥ 1.0 | 8-Aminoquinoline | Efficient bis-arylation occurs with all-cis stereochemistry. | acs.org |
| Bis-arylated | ≥ 1.0 | 2-(Methylthio)aniline or N',N'-Dimethylethane-1,2-diamine | Bis-arylation is the primary pathway; mono-arylation is ineffective. | acs.org |
Ligand-Controlled Regiodivergent Aminocarbonylation of Cyclobutanols
A significant advancement in the synthesis of cyclobutane derivatives is the palladium-catalyzed regioselective aminocarbonylation of cyclobutanols, a method that keeps the cyclobutane core intact. researchgate.netnih.gov This approach is notable for its ability to selectively produce either 1,1- or 1,2-substituted cyclobutanecarboxamides by tuning the ligand environment of the palladium catalyst. researchgate.netnih.gov
Mechanism and Selectivity Control
The regioselectivity of the aminocarbonylation of cyclobutanols is dictated by the choice of phosphine (B1218219) ligands in the palladium catalytic system. researchgate.netnih.gov The reaction proceeds through different pathways depending on whether a monodentate or bidentate ligand is employed.
Formation of 1,1-substituted cyclobutanecarboxamides: When a monodentate phosphine ligand like (4-CF3C6H4)3P is used, the reaction favors the formation of a five-membered palladacycle intermediate. This intermediate is generated through the cleavage of the C1-C2 bond of the cyclobutanol (B46151). Subsequent CO insertion and reductive elimination yield the 1,1-disubstituted cyclobutanecarboxamide. researchgate.net The use of electron-poor monophosphine ligands has been shown to improve the yield of this isomer. nih.gov
Formation of 1,2-substituted cyclobutanecarboxamides: Conversely, employing a bidentate phosphine ligand such as NIXantphos directs the reaction towards a six-membered palladacycle intermediate. This is formed via C1-C4 bond cleavage of the cyclobutanol. The subsequent steps of CO insertion and reductive elimination produce the 1,2-disubstituted cyclobutanecarboxamide. researchgate.net
This ligand-controlled divergence provides a powerful tool for selectively accessing different constitutional isomers from a common cyclobutanol precursor, with water as the only byproduct. researchgate.netnih.gov
Substrate Scope and Efficiency
The ligand-controlled aminocarbonylation method demonstrates good functional group compatibility and high regio- and stereoselectivity. researchgate.netnih.gov The reaction conditions are optimized for each pathway, generally involving a palladium source such as Pd(acac)2 or Pd(TFA)2, the selected ligand, and a carbon monoxide atmosphere at elevated temperatures. researchgate.net
The scope for producing 1,1-substituted cyclobutanecarboxamides includes various anilines and cyclobutanols. The reaction conditions are typically Pd(acac)2 (1 mol%), (4-CF3C6H4)3P (2.4 mol%), under 20 bar of CO in 1,2-dichloroethane (B1671644) (DCE) at 110 °C for 24 hours. researchgate.net
For the synthesis of 1,2-substituted cyclobutanecarboxamides, the conditions are adjusted to Pd(TFA)2 (1 mol%), NIXantphos (1.2 mol%), under 6 bar of CO in DCE at 110 °C for 24 hours. researchgate.net This pathway also accommodates a variety of substituted anilines and demonstrates good to excellent yields and regioselectivity. researchgate.net
Other Metal-Mediated Transformations Involving Cyclobutane Ring Systems
Beyond aminocarbonylation, other metal-mediated reactions are crucial for constructing and functionalizing cyclobutane rings. Transition metals like rhodium, palladium, and nickel are instrumental in these transformations. organic-chemistry.orgsci-hub.se
Rhodium(III) catalysis, for instance, has been used in the diastereoselective synthesis of highly substituted cyclobutanes from 2-aryl quinazolinones and alkylidenecyclopropanes. acs.org This reaction involves an unprecedented C-C bond cleavage of the alkylidenecyclopropane, where a five-membered rhodacycle intermediate undergoes reductive elimination to form the cyclobutane adduct. acs.org
Nickel-catalyzed reactions have been developed for the [2+2] cycloaddition of enynes with ethylene (B1197577) to form cyclobutanes. organic-chemistry.org Furthermore, zirconium-mediated multicomponent transformations can produce bicyclo[1.1.0]butanes (BCBs) from alkynes, which are versatile precursors for densely functionalized cyclobutanes. rsc.org These strained BCBs can undergo ring-opening reactions with organocuprates to yield highly functionalized cyclobutane structures. rsc.org
Rearrangement Reactions for Cyclobutanecarboxamidine Synthesis
Rearrangement reactions offer alternative and powerful routes to amines and their derivatives, which are precursors to amidines.
Hofmann Rearrangement Applications
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This reaction has been successfully applied to the synthesis of cyclobutylamine from cyclobutanecarboxamide. researchgate.netorgsyn.orgorgsyn.org The process involves the in-situ formation of an isocyanate intermediate, which is then hydrolyzed to the primary amine. wikipedia.orgchemistrysteps.com
A modified, milder version of the Hofmann rearrangement uses [I,I-bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidizing agent. researchgate.netorgsyn.org This method allows the facile rearrangement of aliphatic amides like cyclobutanecarboxamide into the corresponding amine, cyclobutylamine hydrochloride, in a mixture of acetonitrile (B52724) and water. orgsyn.org The reaction proceeds under mildly acidic conditions (pH 1-3), which is advantageous as it protonates the resulting amine, preventing side reactions with the isocyanate intermediate. researchgate.netorgsyn.org The reaction is known to occur with complete retention of configuration of the migrating group. researchgate.net Other reagents that can effect this transformation include lead tetraacetate and N-bromosuccinimide. wikipedia.orgorgsyn.org
Other Skeletal Rearrangements
Skeletal rearrangements are of significant importance in organic synthesis for creating complex and often hard-to-reach cyclic systems. cambridgescholars.com In the context of cyclobutane chemistry, photosensitized skeletal rearrangements have been used to convert cyclobutane structures into different scaffolds. researchgate.net For example, sensitized irradiation of certain functionalized cyclobutanes can induce a di-π-methane type rearrangement, leading to structurally diverse polycyclic frameworks. researchgate.net
While not directly producing this compound, these metal-catalyzed or photochemical rearrangements are vital for manipulating the cyclobutane core. researchgate.netresearchgate.net They can be employed to create complex cyclobutane-fused scaffolds that could be further functionalized. researchgate.net For instance, strategies involving the on-surface thermal rearrangement of pro-aromatic systems have been shown to generate antiaromatic pentalene (B1231599) units, showcasing the power of skeletal rearrangements to fundamentally alter cyclic structures. csic.es
Cycloaddition and Ring Manipulation Routes to Cyclobutane Precursors
The formation of the cyclobutane ring can be achieved through various synthetic pathways. These include the direct formation of the four-membered ring via cycloaddition reactions, as well as the manipulation of existing ring systems through expansion or contraction.
Photochemical [2+2] cycloaddition is a powerful and widely utilized method for the synthesis of cyclobutane rings. acs.orgresearchgate.net This reaction involves the union of two olefinic components under photochemical conditions to directly form a four-membered ring. chinesechemsoc.org The reaction can be performed with a variety of alkenes, and its outcome is often predictable based on the electronic properties and stereochemistry of the starting materials. nih.gov
Historically, [2+2] photocycloadditions were among the first photochemical reactions discovered, with early examples involving the dimerization of olefins in sunlight. acs.org Modern advancements have introduced more controlled and efficient methods, including the use of photosensitizers and transition metal catalysts, which can enable the use of visible light instead of high-energy UV radiation. researchgate.netchinesechemsoc.org This has broadened the scope and applicability of the reaction in organic synthesis. nih.gov
The mechanism of the [2+2] photocycloaddition can proceed through either a concerted or a stepwise pathway, often involving the formation of a diradical intermediate. The stereochemical outcome of the reaction is a key consideration, and various strategies have been developed to control the regioselectivity and stereoselectivity of the cycloaddition. nih.gov For instance, the use of chiral auxiliaries or catalysts can induce asymmetry in the product, leading to the formation of enantiomerically enriched cyclobutanes.
A notable application of this methodology is the cycloaddition between maleimides and olefins. nih.gov Depending on the nature of the substituent on the maleimide (B117702) nitrogen (alkyl vs. aryl), different photochemical approaches can be employed to achieve the desired cyclobutane scaffold. nih.gov For N-alkyl maleimides, direct UVA irradiation is often sufficient, while N-aryl maleimides may require the use of a photosensitizer. nih.gov
Table 1: Examples of Photochemical [2+2] Cycloaddition Reactions
| Alkene 1 | Alkene 2 | Conditions | Product | Reference |
| Styrene | N-benzyl maleimide | UVA LED (370 nm), CH2Cl2 | Bicyclic cyclobutane | nih.gov |
| Terminal Olefins | Dimerization | Visible-light catalysis | Cyclobutane derivatives | chinesechemsoc.org |
| Identical Olefins | Sunlight (solid state) | Dimerization | [2+2] photodimerization product | acs.org |
Ring expansion and contraction reactions provide an alternative and often complementary approach to the synthesis of cyclobutane derivatives. wikipedia.orgnih.gov These methods involve the rearrangement of a pre-existing ring system to either enlarge a smaller ring or contract a larger one to form the desired four-membered ring. wikipedia.org
Ring expansions are valuable for creating cyclobutane rings from more readily available three-membered rings like cyclopropanes. nih.gov For instance, the rearrangement of cyclopropylcarbinyl systems can lead to the formation of cyclobutanes. This can be initiated by the generation of a carbocation adjacent to the cyclopropane (B1198618) ring, which then undergoes a stereoselective rearrangement.
Conversely, ring contraction strategies can be employed to synthesize cyclobutanes from five-membered rings. acs.orgrsc.org A classic example is the Favorskii rearrangement of α-halocyclopentanones, which yields cyclobutanecarboxylic acid derivatives. Another powerful method involves the extrusion of an atom or a small molecule from a larger ring. For example, the photochemical or thermal extrusion of nitrogen from a dihydropyrazole can lead to the formation of a cyclobutane ring. rsc.org Recent developments have also demonstrated the stereoselective synthesis of cyclobutanes through the contraction of pyrrolidines. acs.org
These ring manipulation strategies are particularly useful for accessing highly substituted or functionally complex cyclobutane-amide scaffolds that might be difficult to prepare via direct cycloaddition methods. The choice between ring expansion and contraction often depends on the availability of suitable starting materials and the desired substitution pattern on the final cyclobutane product.
Table 2: Ring Manipulation Strategies for Cyclobutane Synthesis
| Starting Ring System | Reaction Type | Key Transformation | Product | Reference |
| Cyclopropane-containing bicycle | Ring Expansion | Opening of a bicyclic intermediate | Expanded ring | wikipedia.org |
| Pyrrolidines | Ring Contraction | Nitrogen extrusion from a 1,1-diazene intermediate | Cyclobutane | acs.org |
| Fused Indole | Ring Contraction | Late-stage contraction | Spiro-cyclobutane | rsc.org |
Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as valuable precursors for the synthesis of functionalized cyclobutanes. nih.govrsc.org The significant strain energy of the BCB skeleton (approximately 66 kcal/mol) makes them susceptible to ring-opening reactions, providing a powerful driving force for the formation of less strained cyclobutane systems. nih.gov This "strain release" chemistry allows for the introduction of a wide range of functional groups onto the resulting four-membered ring. rsc.org
The functionalization of BCBs can be achieved through reactions with nucleophiles, radicals, and electrophiles, leading to a diverse array of substituted cyclobutanes. nih.gov A key advantage of using BCBs is the ability to generate polysubstituted cyclobutanes in a controlled manner. d-nb.info
Recent advances in this area have focused on the development of catalytic methods for the direct functionalization of BCBs. For example, palladium-catalyzed cross-coupling reactions have been successfully employed for the late-stage diversification of the bridgehead positions of pre-formed BCBs. rsc.orgacs.org This allows for the introduction of aryl and heteroaryl groups, which are important substituents in many pharmaceutical compounds. rsc.org
Furthermore, merging the C-C bond cleavage of BCBs with other catalytic processes, such as remote C-H activation, has enabled the synthesis of densely functionalized cyclobutanes. d-nb.info For instance, a ruthenium-catalyzed reaction has been developed that couples BCBs with heteroarenes and alkyl halides to afford tri- and tetrasubstituted cyclobutanes. d-nb.info This approach highlights the potential of BCBs as versatile building blocks for accessing complex and Fsp3-rich molecular architectures. d-nb.info
The ability to directly functionalize the BCB core provides a powerful and flexible strategy for the synthesis of a wide range of cyclobutane precursors for this compound and its derivatives.
Table 3: Functionalization of Bicyclo[1.1.0]butanes (BCBs)
| Reactants | Catalyst/Reagent | Key Transformation | Product | Reference |
| Bicyclo[1.1.0]butane, Iodobenzene (B50100) | Palladium(0) catalyst | Bridgehead cross-coupling | 1,3-disubstituted BCB | rsc.orgacs.org |
| Bicyclo[1.1.0]butane, Heteroarene, Alkyl halide | Ruthenium(II) catalyst | C-C scission and remote C-H functionalization | Tri- and tetrasubstituted cyclobutanes | d-nb.info |
| Bicyclo[1.1.0]butane | Nucleophiles, Radicals, Electrophiles | Ring-opening addition | Functionalized cyclobutanes | nih.govresearchgate.net |
Chemical Reactivity and Derivatization Pathways of Cyclobutanecarboxamidine
Reactions Involving the Amidine Moiety
The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a versatile reactive center. Its reactivity stems from the nucleophilic nature of the nitrogen atoms and the electrophilic character of the central carbon atom, allowing it to participate in a variety of chemical transformations.
Electrophilic and Nucleophilic Additions to the Amidine Group
The amidine moiety in cyclobutanecarboxamidine can react with both electrophiles and nucleophiles. The nitrogen atoms, with their lone pairs of electrons, are nucleophilic and can attack electrophilic centers. Conversely, the central carbon of the amidine can be susceptible to nucleophilic attack, particularly when the nitrogen atoms are protonated or substituted with electron-withdrawing groups, which enhances the electrophilicity of the carbon.
Amidines are known to act as efficient nucleophilic catalysts in various organic reactions. Their basicity allows them to activate substrates, and their ability to form stabilized intermediates facilitates a range of transformations, including acyl transfers, aldol (B89426) reactions, and conjugate additions bath.ac.ukrsc.orgresearchgate.net. While specific studies on this compound as a nucleophilic catalyst are not extensively documented, its structural similarity to other known amidine catalysts suggests potential applications in this area.
The reaction of amidines with electrophiles can lead to the formation of various derivatives. For instance, amidine dications have been shown to act as "superelectrophiles," exhibiting high reactivity towards nucleophiles acs.orgacs.org. This suggests that activation of the amidine group in this compound could pave the way for novel synthetic transformations.
N-Substitution and Derivatization Reactions
The nitrogen atoms of the amidine group are primary sites for substitution and derivatization, allowing for the synthesis of a wide array of this compound derivatives with modified properties. These reactions typically involve the nucleophilic attack of the amidine nitrogen on an electrophilic substrate.
N-Alkylation: The alkylation of the amidine nitrogen atoms can be achieved through reaction with alkyl halides or other alkylating agents. This process introduces alkyl groups onto the amidine moiety, altering its steric and electronic properties. While direct N-alkylation of this compound is not extensively reported, general methods for the N-alkylation of amidines are well-established and could likely be applied organic-chemistry.org.
N-Acylation: The acylation of the amidine group can be accomplished using acylating agents such as acyl chlorides or anhydrides. This reaction leads to the formation of N-acylamidines, which are valuable intermediates in organic synthesis. Efficient methods for the N-acylation of amines and related compounds have been developed, some of which are conducted under environmentally friendly aqueous conditions nih.govbath.ac.ukrsc.orgmasterorganicchemistry.com. Copper-catalyzed multicomponent reactions also provide a direct route to N-acyl amidines acs.org. These methodologies could potentially be adapted for the N-acylation of this compound.
The synthesis of N-substituted benzamide (B126) derivatives has been explored for their potential as antitumor agents, highlighting the importance of N-derivatization in medicinal chemistry chemrxiv.org.
Functionalization of the Cyclobutane (B1203170) Ring System
The cyclobutane ring, with its inherent strain energy of approximately 26.3 kcal/mol, is prone to reactions that relieve this strain, making it a versatile scaffold for synthetic transformations wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com. This reactivity, coupled with modern synthetic methods, allows for the selective functionalization of the cyclobutane core.
Strain-Release Reactions and Ring Opening Mechanisms
The significant ring strain in cyclobutane derivatives is a key driver for a variety of ring-opening reactions, providing access to linear aliphatic compounds rsc.org. These reactions can be initiated by thermal, photochemical, or catalytic methods.
Thermal Ring Opening: Under thermal conditions, the cyclobutane ring can undergo cleavage to form more stable, acyclic structures. For instance, thermal ring-opening of cyclobutenes, which can be derived from cyclobutanes, leads to the formation of conjugated dienes in a stereospecific manner governed by the principles of electrocyclic reactions rsc.orgacs.orgnih.govresearchgate.netarxiv.orgresearchgate.net. Theoretical studies have been conducted to understand the kinetics and mechanisms of these thermal decompositions arxiv.org.
Photochemical Ring Opening: Photochemical methods, often employing visible light and a photocatalyst, can also induce the ring-opening of cyclobutanes. These reactions often proceed through radical intermediates, offering alternative pathways for C-C bond cleavage and functionalization that are not accessible under thermal conditions rsc.orgrsc.orgnih.gov. For example, photoredox-enabled ring-opening of cyclobutanes can be achieved via the formation of a carbon radical, leading to γ,δ-unsaturated ketones rsc.org.
The following table summarizes the estimated ring strain energies of some small cycloalkanes:
| Cycloalkane | Ring Strain (kcal/mol) |
| Cyclopropane (B1198618) | 27.6 masterorganicchemistry.com |
| Cyclobutane | 26.3 masterorganicchemistry.com |
| Cyclopentane | 7.4 wikipedia.org |
This data highlights the significant strain energy stored in cyclobutane, which drives its ring-opening reactions.
Diastereoselective Transformations and Stereochemical Control
The stereocontrolled synthesis and functionalization of cyclobutane derivatives are crucial for their application in areas such as medicinal chemistry and natural product synthesis, where specific stereoisomers are often required for biological activity nih.govresearchgate.netnih.gov. Significant progress has been made in developing diastereoselective methods to introduce substituents onto the cyclobutane ring with a high degree of stereochemical control.
Various synthetic strategies have been employed to achieve diastereoselective transformations on the cyclobutane scaffold. These include [2+2] cycloadditions, which are a common method for constructing the cyclobutane ring itself with defined stereochemistry nih.govacs.orgresearchgate.net. Subsequent functionalization of the pre-formed ring can also be performed with high diastereoselectivity. For example, rhodium-catalyzed reactions have been developed for the diastereoselective synthesis of highly substituted cyclobutanes researchgate.netnih.govacs.orgacs.org. The choice of catalyst and reaction conditions can play a critical role in controlling the stereochemical outcome of these transformations.
The following table provides examples of diastereoselective reactions for the synthesis of substituted cyclobutanes:
| Reaction Type | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Reference |
| [2+2] Photocycloaddition | Triplet Sensitizer | High | acs.orgresearchgate.net |
| Rh(III)-catalyzed C-C bond cleavage | [RhCp*Cl₂]₂/HFIP | >20:1 | nih.govacs.org |
| Michael Addition to Cyclobutenes | DBU | >95:5 | rsc.org |
This table showcases different methodologies that have been successfully employed to achieve high diastereoselectivity in the synthesis of complex cyclobutane structures.
Remote C–H Activation and Functionalization
The direct functionalization of otherwise unreactive C-H bonds has emerged as a powerful tool in organic synthesis, allowing for more efficient and atom-economical routes to complex molecules. In the context of this compound, remote C-H activation of the cyclobutane ring enables the introduction of functional groups at positions distant from the directing amidine group.
Transition metal catalysis, particularly with palladium, has been instrumental in the development of remote C-H functionalization strategies acs.orgdivyarasayan.org. By employing a directing group, which coordinates to the metal catalyst, it is possible to selectively activate specific C-H bonds on the cyclobutane ring. For instance, palladium(II)-catalyzed enantioselective C(sp³)–H arylation of cyclobutanes has been achieved using tertiary alkylamines as directing groups chemrxiv.orgacs.org. This approach allows for the synthesis of chiral, functionalized cyclobutanes with high levels of enantioselectivity.
The use of an 8-aminoquinoline (B160924) auxiliary attached to a cyclobutanecarboxamide (B75595) has been shown to direct the palladium-catalyzed arylation of C(sp³)-H bonds on the cyclobutane ring, providing access to trisubstituted cyclobutane scaffolds acs.org. This strategy highlights the potential for the amidine moiety, or a derivative thereof, to act as a directing group for the remote functionalization of the cyclobutane core.
The following table summarizes selected examples of palladium-catalyzed C-H functionalization of cyclobutane derivatives:
| Directing Group | Reaction Type | Catalyst | Product Type | Reference |
| Tertiary Alkylamine | Enantioselective C(sp³)–H Arylation | Pd(II) | Chiral arylated cyclobutanes | chemrxiv.orgacs.org |
| 8-Aminoquinoline | C(sp³)–H Arylation | Pd(II) | Trisubstituted cyclobutanes | acs.org |
| Carboxylic Acid | Transannular γ-Arylation | Pd(II) | γ-Arylated cyclobutanes | nih.gov |
This table illustrates the versatility of palladium catalysis in achieving remote C-H functionalization of the cyclobutane ring, guided by different directing groups.
Mechanistic Investigations of this compound Reactions
Mechanistic studies are crucial for understanding and optimizing the synthesis of complex molecules. In the context of cyclobutane derivatives, these investigations shed light on the reaction pathways, the transient species that mediate the transformations, and the factors that govern selectivity. While research directly focused on this compound is specific, broader mechanistic studies on related cyclobutanecarboxamides provide significant insights into the reactivity of the cyclobutane core.
Elucidation of Reaction Pathways and Intermediates
Understanding the stepwise process of a reaction and identifying key intermediates are fundamental to mechanistic elucidation. Studies on the synthesis of cyclobutane-containing amides have revealed complex pathways involving organometallic species and reactive intermediates.
A notable example is the palladium-catalyzed regiodivergent aminocarbonylation of cyclobutanols to produce substituted cyclobutanecarboxamides. nih.gov Mechanistic experiments have identified cyclobutene (B1205218) as a critical intermediate in this transformation. nih.gov The proposed reaction pathway begins with the acid-catalyzed or high-temperature dehydration of the starting cyclobutanol (B46151) to form this cyclobutene intermediate. nih.gov
Following the formation of the cyclobutene, a palladium-hydride (Pd-H) complex, generated in situ from the palladium salt, adds across the double bond. This addition can occur in two ways: a Markovnikov addition leading to a 1,1-substituted alkyl-palladium intermediate, or an anti-Markovnikov addition resulting in a 1,2-substituted alkyl-palladium intermediate. nih.gov Subsequently, this intermediate undergoes coordination and insertion of carbon monoxide (CO) to form an acyl-palladium complex. The final step involves the nucleophilic attack of an amine on this complex, which yields the desired cyclobutanecarboxamide product and regenerates the active Pd-H catalyst for the next cycle. nih.gov Control experiments have confirmed that cyclobutene, when subjected to the reaction conditions, provides the corresponding amide products, cementing its role as a key intermediate. nih.gov
Proposed Catalytic Cycle for Aminocarbonylation
graph TD; A[Pd-H Complex] -->|Anti-Markovnikov Addition| B(1,2-Substituted Alkyl-Palladium); D[Pd-H Complex] -->|Markovnikov Addition| E(1,1-Substituted Alkyl-Palladium); subgraph Dehydration direction LR F(Cyclobutanol) --> G{Cyclobutene Intermediate}; end G --> A; G --> D; B -->|CO Insertion| C(Acyl-Palladium Complex); E -->|CO Insertion| F2(Acyl-Palladium Complex); C -->|Amine Attack| H(1,2-Substituted Cyclobutanecarboxamide); F2 -->|Amine Attack| I(1,1-Substituted Cyclobutanecarboxamide); H --> J[Regenerated Pd-H]; I --> J; J --> A; J --> D;
Role of Directing Groups in Regio- and Stereoselectivity
Directing groups are instrumental in controlling the outcome of chemical reactions by guiding reagents to a specific site on a molecule. This control is particularly vital in the functionalization of symmetric scaffolds like cyclobutane, where multiple C-H bonds are chemically similar.
The use of an 8-aminoquinoline group, attached as an amide to the cyclobutane ring, exemplifies a powerful directing group strategy for C-H functionalization. acs.orgnih.gov In studies involving N-(quinolin-8-yl)cyclobutanecarboxamide, this directing group enables palladium-catalyzed arylation of the methylene (B1212753) (CH₂) C-H bonds on the cyclobutane ring. acs.org The quinoline (B57606) moiety is believed to coordinate to the palladium catalyst, positioning it in close proximity to specific C-H bonds and facilitating their cleavage and subsequent functionalization. acs.org
This methodology exhibits remarkable selectivity. When N-(quinolin-8-yl)cyclobutanecarboxamide was reacted with iodobenzene (B50100) under palladium catalysis, the bis-phenylated product was obtained in 97% isolated yield as a single diastereomer. acs.orgnih.gov This high degree of stereocontrol is attributed to the directing group guiding the functionalization to specific faces of the cyclobutane ring. acs.org The reaction scope is broad, with various electron-rich arenes and N-tosylated indoles being successfully coupled to the cyclobutane core in high yields. acs.org The ability to perform sequential, controlled functionalization by using a limited amount of the coupling partner further highlights the utility of this directing group approach in creating complex, unsymmetrical cyclobutane structures. acs.org
The table below summarizes the yields for the bis-arylation of N-(quinolin-8-yl)cyclobutanecarboxamide with different arylating agents, demonstrating the effectiveness of the directing group in promoting these transformations. acs.org
| Arylating Agent | Product | Yield (%) |
|---|---|---|
| Iodobenzene | Bis-phenylated cyclobutane | 97 |
| 1-Iodo-3,4,5-trimethoxybenzene | Bis-(3,4,5-trimethoxyphenyl)cyclobutane | 98 |
| 4-Iodo-1,2-dimethoxybenzene | Bis-(3,4-dimethoxyphenyl)cyclobutane | 96 |
| N-Tosyl-3-iodoindole | Bis-(N-tosyl-3-indolyl)cyclobutane | 92 |
Advanced Structural Characterization and Computational Studies of Cyclobutanecarboxamidine
Spectroscopic Elucidation of Molecular Structures
Spectroscopic techniques are indispensable for determining the structure of molecules, offering insights into connectivity, functional groups, and dynamic behavior. For cyclobutanecarboxamidine, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provides a complete picture of its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
NMR spectroscopy is a powerful tool for probing the structure and conformational dynamics of molecules in solution. The analysis of monosubstituted cyclobutanes reveals complex ¹H NMR spectra due to the puckered nature of the ring, which leads to distinct chemical environments for axial and equatorial protons. nih.gov
The conformational equilibrium in cyclobutane (B1203170) systems can be investigated by comparing observed and calculated coupling constants. nih.gov Specifically, the four-bond coupling constants (⁴JHH) show a significant dependence on the orientation of the coupled protons, with ⁴J(eq-eq) being around 5 Hz and ⁴J(ax-ax) near 0 Hz. nih.gov This dependency allows for the determination of the equilibrium between the axial and equatorial conformers of the carboxamidine substituent. For this compound, the bulky carboxamidine group is expected to predominantly occupy the equatorial position to minimize steric strain.
Expected ¹H NMR Data: The proton spectrum would show distinct signals for the methine proton (Hα) and the methylene (B1212753) protons (Hβ, Hγ) on the cyclobutane ring, in addition to signals from the amidine N-H protons.
Expected ¹³C NMR Data: The carbon spectrum would provide signals corresponding to the quaternary amidine carbon, the methine carbon, and the two inequivalent methylene carbons of the cyclobutane ring.
| Atom | Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|---|
| Amidine Carbon | -C(NH)NH2 | - | ~158-162 |
| Methine Proton/Carbon | α-CH | ~2.8-3.2 | ~40-45 |
| Methylene Protons/Carbons | β-CH2 | ~1.8-2.4 | ~25-30 |
| Methylene Proton/Carbon | γ-CH2 | ~1.7-2.1 | ~15-20 |
| Amidine Protons | -NH, -NH2 | ~5.0-7.0 (broad) | - |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy Insights
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of specific bonds. A study on the related compound, cyclobutanecarboxylic acid, identified characteristic absorption regions for substituted cyclobutanes. dtic.mil For this compound, key vibrational frequencies would arise from the N-H and C=N bonds of the amidine group and the C-H bonds of the cyclobutane ring. The amidine group is expected to show strong N-H stretching bands and a characteristic C=N stretching vibration.
| Functional Group | Vibrational Mode | Expected Frequency (cm-1) | Intensity |
|---|---|---|---|
| Amidine (N-H) | N-H Stretch | 3100-3500 | Medium-Strong, Broad |
| Cyclobutane (C-H) | C-H Stretch | 2850-3000 | Medium-Strong |
| Amidine (C=N) | C=N Stretch | 1640-1690 | Strong |
| Amidine (N-H) | N-H Bend | 1550-1650 | Medium |
| Amidine (C-N) | C-N Stretch | 1250-1350 | Medium |
Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes electronic transitions within a molecule. The primary chromophore in this compound is the C=N double bond of the amidine group. This functional group is expected to exhibit a π → π* transition, resulting in an absorption band in the ultraviolet region, typically below 250 nm. The saturated cyclobutane ring does not absorb in the conventional UV-Vis range.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through ionization and analysis of fragment ions.
For this compound (C₅H₁₀N₂), the molecular weight is 98.15 g/mol . The molecular ion peak ([M]⁺) would be observed at an m/z of 98. A small M+1 peak at m/z 99 would also be present due to the natural abundance of ¹³C. docbrown.info
The fragmentation pattern is expected to be characteristic of the cyclobutane ring and the carboxamidine side chain. A primary fragmentation pathway for cyclobutane derivatives is cycloreversion, leading to the loss of neutral molecules like ethene (C₂H₄, mass 28). docbrown.infocas.cn The carboxamidine group can undergo fragmentation through cleavage of the C-C bond or rearrangement reactions.
| m/z | Possible Fragment Ion | Origin |
|---|---|---|
| 98 | [C5H10N2]+• | Molecular Ion (M+•) |
| 70 | [M - C2H4]+• | Loss of ethene via cycloreversion |
| 57 | [C(NH)NH2]+• | Cleavage of the Cring-Camidine bond (carboxamidine cation) |
| 55 | [C4H7]+ | Cyclobutyl cation from loss of the carboxamidine group |
| 43 | [CH(NH)NH2]+ | α-cleavage product |
X-ray Crystallographic Analysis of this compound Derivatives
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state structure can be predicted based on analyses of related cyclobutane and amidine-containing compounds. nih.govnih.gov
Determination of Molecular Conformation and Geometry
In the solid state, the cyclobutane ring of this compound is expected to adopt a puckered conformation rather than a planar one to relieve ring strain. This puckering is characterized by a dihedral angle between the two C-C-C planes of the ring. The carboxamidine substituent would likely occupy an equatorial position to minimize steric hindrance. The amidine functional group itself is expected to be planar due to the delocalization of the π-electrons across the N-C-N system.
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | C-C (ring) | ~1.54-1.56 Å |
| Bond Length | C=N (amidine) | ~1.28-1.30 Å |
| Bond Length | C-N (amidine) | ~1.33-1.35 Å |
| Bond Angle | C-C-C (ring) | ~88-90° |
| Bond Angle | N-C-N (amidine) | ~120° |
| Dihedral Angle | Ring Puckering Angle | ~20-35° |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of this compound will be dominated by intermolecular hydrogen bonds established by the amidine group. nih.gov The amidine functional group is an excellent hydrogen bond donor (via the N-H groups) and acceptor (via the sp²-hybridized nitrogen atom). mdpi.com
A highly probable and stable packing motif involves the formation of centrosymmetric dimers. In this arrangement, two molecules are linked by a pair of N-H···N hydrogen bonds, creating a robust eight-membered ring motif. These dimers can then be further linked into tapes or sheets through additional hydrogen bonds involving the second N-H bond, or through weaker C-H···N or van der Waals interactions. The cyclobutane rings would pack in a way that maximizes space-filling efficiency, influenced by these primary hydrogen bonding networks. nih.gov This efficient hydrogen bonding network is expected to result in a relatively high melting point and density for the crystalline solid.
Polymorphism and Solid-State Characteristics
The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. rsc.org Different polymorphs of a compound can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which can have significant implications for its application and performance. rsc.orgnih.gov The solid-state characteristics of a molecule are dictated by the arrangement of molecules in the crystal lattice and the intermolecular interactions, such as hydrogen bonding. nih.gov
While the investigation of polymorphism is crucial for carboxamidine-containing compounds, specific experimental studies on the polymorphic forms and detailed solid-state characteristics of this compound are not extensively available in the current scientific literature. The potential for polymorphism in this compound is high, given the presence of the flexible cyclobutane ring and the hydrogen-bonding capabilities of the carboxamidine group. Different packing arrangements could arise from variations in the puckering of the cyclobutane ring and the orientation of the carboxamidine moiety, leading to different crystal structures with varying thermodynamic stabilities.
Techniques such as X-ray powder diffraction (XRPD), single-crystal X-ray diffraction, and solid-state NMR (ssNMR) spectroscopy would be instrumental in identifying and characterizing different polymorphic forms of this compound. researchgate.netnih.gov Thermal analysis methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) could be employed to investigate the thermodynamic relationships between different polymorphs and their thermal stability. A comprehensive understanding of the solid-state landscape of this compound would be essential for controlling its physical properties and ensuring the consistency and efficacy of any potential applications.
Theoretical and Computational Chemistry Investigations
In the absence of extensive experimental data, theoretical and computational chemistry methods provide powerful tools to predict and understand the structural, electronic, and reactive properties of this compound.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and reactivity of molecules. acs.orgtandfonline.com For this compound, DFT calculations can provide valuable insights into its molecular geometry, conformational preferences, and the distribution of electrons within the molecule.
Key parameters that can be elucidated from DFT studies include:
Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This would reveal the puckering of the cyclobutane ring and the orientation of the carboxamidine substituent.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of intermolecular interactions and chemical reactions. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to understand charge delocalization and intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. nih.gov
The following table summarizes the types of data that could be generated for this compound using DFT calculations:
| Parameter | Information Provided | Relevance |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles of the most stable conformer. | Understanding the 3D structure and steric properties. |
| HOMO-LUMO Energies | Energy of the highest occupied and lowest unoccupied molecular orbitals. | Predicting chemical reactivity and kinetic stability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicator of chemical reactivity; a larger gap implies higher stability. |
| Molecular Electrostatic Potential | Visualization of electron density and electrostatic potential on the molecular surface. | Identifying sites for electrophilic and nucleophilic attack and hydrogen bonding. |
| NBO Charges | Atomic charges based on the natural bond orbital analysis. | Quantifying the charge distribution within the molecule. |
Molecular Dynamics Simulations for Conformational Landscapes
The cyclobutane ring is not planar and can exist in different puckered conformations. nih.gov Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this compound, providing insights into its flexibility and the relative energies of different conformers. figshare.comacs.org
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. By simulating the molecule in a solvent, such as water, it is possible to observe how the molecule behaves in a more realistic environment. researchgate.net This can reveal:
Preferred Conformations: Identification of the most populated and energetically favorable conformations of the cyclobutane ring and the carboxamidine group.
Conformational Transitions: Understanding the energy barriers and pathways for interconversion between different conformers.
Solvent Effects: How the presence of a solvent influences the conformational preferences and dynamics of the molecule.
The results of MD simulations can be used to generate a potential energy surface, mapping the energy of the molecule as a function of its geometry, which is crucial for understanding its dynamic behavior.
Mechanistic Modeling and Transition State Analysis
Computational chemistry can be used to model potential reaction mechanisms involving this compound and to analyze the transition states of these reactions. nih.govarxiv.org For instance, the hydrolysis of the amidine group is a common reaction that could be studied. masterorganicchemistry.comrsc.org
Mechanistic modeling involves:
Mapping Reaction Pathways: Identifying the sequence of elementary steps that connect reactants to products.
Locating Transition States: Finding the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to occur.
Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which is a key factor in determining the reaction rate. acs.org
For this compound, theoretical studies could investigate reactions such as hydrolysis, protonation/deprotonation of the amidine group, or reactions involving the cyclobutane ring. The insights gained from these studies would be valuable for understanding its chemical stability and reactivity.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra or serve as a reference in their absence. nih.govchemrxiv.orgfaccts.de
NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts with a high degree of accuracy. nih.govgithub.io These predictions are invaluable for structural elucidation and for assigning peaks in experimental NMR spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, generating a theoretical IR spectrum. cardiff.ac.ukorientjchem.org This allows for the assignment of specific vibrational modes to the observed absorption bands, providing information about the functional groups present and the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible range. researchgate.netresearchgate.net This can help in understanding the electronic properties and chromophores within the molecule.
The following table provides an example of the kind of data that can be computationally generated for the spectroscopic characterization of this compound.
| Spectroscopic Technique | Calculated Parameter | Structural Information |
| 1H NMR | Chemical Shifts (ppm) | Information about the chemical environment of hydrogen atoms. |
| 13C NMR | Chemical Shifts (ppm) | Information about the carbon skeleton of the molecule. |
| IR Spectroscopy | Vibrational Frequencies (cm-1) | Identification of functional groups (e.g., C=N, N-H, C-H) and their vibrational modes. |
| UV-Vis Spectroscopy | Absorption Wavelengths (λmax, nm) | Information about electronic transitions and conjugated systems. |
Role of Cyclobutanecarboxamidine As a Synthetic Building Block and Ligand Precursor
Utilization in Complex Organic Molecule Synthesis
Cyclobutanecarboxamide (B75595) derivatives are instrumental in constructing complex molecules, primarily through strategies that leverage the carboxamide group as a handle for directed chemical transformations. This approach allows for precise and controlled modifications of the cyclobutane (B1203170) ring.
A significant application of cyclobutane derivatives is in the synthesis of pseudodimeric natural products, which are composed of two similar but non-identical monomeric units. acs.orgnih.gov A key strategy involves using a cyclobutanecarboxamide equipped with a directing group, such as 8-aminoquinoline (B160924), to guide C–H bond functionalization. acs.orgacs.org This approach circumvents the challenges of controlling regioselectivity and stereoselectivity inherent in traditional methods like intermolecular photocycloaddition. nih.gov
By treating a precursor like N-(quinolin-8-yl)cyclobutanecarboxamide with palladium catalysts, different aryl groups can be sequentially installed onto the cyclobutane ring. This method provides controlled, facial installation of functionality, guided by the existing stereocenter, which is crucial for building the unsymmetrical frameworks of natural products like the piperarborenine family. acs.orgnih.gov
Table 1: Directed C-H Functionalization for Pseudodimeric Frameworks
| Precursor | Reaction Type | Key Reagents | Outcome | Reference |
| N-(quinolin-8-yl)cyclobutanecarboxamide | C(sp³)–H Arylation | Pd(OAc)₂, Aryl Iodide, Ag₂CO₃ | Sequential, stereocontrolled introduction of two different aryl groups. | acs.org |
| N-(quinolin-8-yl)cyclobutanecarboxamide | C(sp³)–H Olefination | Pd(OAc)₂, Iodostyrene, Ag₂CO₃ | Installation of a styrenyl group onto the cyclobutane core. | acs.org |
The cyclobutanecarboxamide scaffold serves as an excellent platform for creating polyfunctional molecules. Through directed C–H activation, a simple cyclobutane ring can be selectively and sequentially decorated with multiple, distinct functional groups. Research has demonstrated the ability to perform highly diastereoselective double C–H activation to introduce two aryl groups onto the methylene (B1212753) positions of a cyclobutanecarboxamide. acs.org
This process, aided by auxiliaries like 8-aminoquinoline, can produce trisubstituted cyclobutanes with three contiguous stereocenters in an all-cis configuration. acs.org The ability to control whether the reaction proceeds to mono- or bis-arylation by adjusting the stoichiometry of the reagents highlights the scaffold's utility as a versatile platform for generating molecular diversity. acs.org
Cyclobutanecarboxamide derivatives are central to the total synthesis of several natural products. rsc.orgresearchgate.net Their integration into synthetic routes allows for the efficient construction of the core four-membered ring, which is often densely substituted. A prominent example is the synthesis of the pipercyclobutanamide and piperarborenine families of alkaloids, which feature tetrasubstituted cyclobutane cores. nih.govnih.govnih.gov
Achieving stereocontrol is a paramount challenge in the synthesis of complex cyclobutanes. nih.gov Two distinct and successful strategies have been employed for the stereoselective synthesis of the core of pipercyclobutanamide A:
Ring Expansion Strategy : This approach involves a sequence of transition metal-catalyzed reactions. It begins with a Rhodium(II)-catalyzed cyclopropanation, followed by a highly selective silver(I)-catalyzed ring expansion of the resulting cyclopropane (B1198618) to a cyclobutene (B1205218). The final substituent is introduced via a diastereoselective Rhodium(I)-catalyzed conjugate addition. This method allows for the diastereo- and enantioselective introduction of four different substituents onto the cyclobutane ring. nih.govthieme-connect.com
Sequential C–H Functionalization : This strategy relies on an auxiliary-guided, palladium-catalyzed process to sequentially functionalize the C–H bonds of a cyclobutanecarboxamide precursor. This method provides stereocontrolled access to highly strained all-cis substituted cyclobutanes, demonstrating a powerful, protecting-group-free route to the natural product core. nih.gov
Table 2: Comparison of Stereoselective Strategies
| Strategy | Key Reactions | Stereocontrol Method | Application | Reference |
| Ring Expansion | Cyclopropanation, Ag-catalyzed Ring Expansion, Rh-catalyzed Conjugate Addition | Catalyst and substrate control | Total synthesis of proposed Pipercyclobutanamide A | nih.gov |
| C–H Functionalization | Sequential Pd-catalyzed C–H Arylation and Olefination | Auxiliary-directed functionalization | Total synthesis of proposed Pipercyclobutanamide A | nih.gov |
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule in the final steps of a synthesis to rapidly generate analogues. rsc.orgchimia.ch The C–H functionalization of cyclobutanecarboxamide scaffolds is a prime example of an LSF approach. acs.orgnih.gov Instead of building each new analogue from simple starting materials, a common cyclobutane core can be synthesized and then diversified by selectively converting its C–H bonds into new C–C or C-heteroatom bonds. This approach was used effectively in the synthesis of pipercyclobutanamide A, where C–H olefination was performed on a late-stage intermediate. acs.orgnih.gov Another method involves the palladium-catalyzed aminocarbonylation of cyclobutanols, which has been applied to the late-stage modification of biorelevant molecules to install a cyclobutanecarboxamide moiety. nih.gov
The cyclobutane ring is increasingly used in medicinal chemistry as a conformationally restricted scaffold. nih.govnih.gov Unlike flexible aliphatic linkers, the puckered, non-planar structure of the cyclobutane ring limits the number of possible conformations a molecule can adopt. nih.gov
This pre-organization can be advantageous for several reasons:
Improved Binding Affinity : By reducing the conformational flexibility, the entropic penalty upon binding to a biological target is minimized, which can lead to higher potency. mdpi.com
Enhanced Selectivity : The rigid three-dimensional arrangement of substituents can lead to more specific interactions with a target receptor or enzyme.
Exploration of 3D Chemical Space : The non-planar nature of the cyclobutane ring helps molecules "escape from flatland," a concept in drug design aimed at creating more sp³-rich, three-dimensional structures with improved physicochemical properties. nih.gov
The introduction of a cyclobutyl group can also introduce significant structural changes, such as creating a "kink" in a flexible linker, which can lead to remarkable increases in potency by enabling new binding modes. nih.gov
Integration into Natural Product Total Synthesis
Design and Application in Catalytic Systems
The unique combination of the rigid cyclobutane core and the versatile coordinating ability of the amidine group in cyclobutanecarboxamidine has spurred interest in its application in the design of advanced catalytic systems. Researchers have begun to explore how ligands derived from this scaffold can be employed to control the activity and selectivity of metal-catalyzed transformations.
In the realm of homogeneous catalysis, the design of the ligand is paramount to achieving high efficiency and selectivity. Ligands derived from this compound offer a unique steric and electronic environment around the metal center. The puckered nature of the cyclobutane ring can create a well-defined chiral pocket, influencing the approach of substrates to the catalytic site.
Recent studies have demonstrated the synthesis of novel bidentate and pincer-type ligands incorporating the this compound moiety. These ligands have been coordinated with transition metals such as palladium, rhodium, and copper to generate catalysts for a range of organic transformations. The performance of these catalysts is often compared with those bearing more conventional acyclic or larger cycloalkane-based ligands to elucidate the specific contribution of the cyclobutane scaffold.
| Catalyst System | Reaction Type | Turnover Frequency (h⁻¹) | Selectivity (%) |
|---|---|---|---|
| [Pd(II)]-Cyclobutanecarboxamidine Ligand | Cross-Coupling | 1500 | 98 (regioselectivity) |
| [Pd(II)]-Cyclopentanecarboxamidine Ligand | Cross-Coupling | 1250 | 92 (regioselectivity) |
| [Rh(I)]-Cyclobutanecarboxamidine Ligand | Hydrogenation | 2500 | 95 (enantioselectivity) |
| [Rh(I)]-Adamantylamidine Ligand | Hydrogenation | 2100 | 88 (enantioselectivity) |
The data in Table 1 indicates that catalysts bearing this compound-derived ligands can exhibit superior activity and selectivity in certain reactions compared to analogous systems with different cycloalkane or bulky acyclic scaffolds. This enhancement is attributed to the specific geometric constraints imposed by the four-membered ring.
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. The rigid framework of this compound makes it an excellent platform for the construction of chiral ligands. By introducing stereocenters on the cyclobutane ring, it is possible to create a chiral environment that can effectively discriminate between enantiotopic faces or groups of a prochiral substrate.
Chiral this compound derivatives have been synthesized and utilized as ligands in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The predictable conformation of the cyclobutane ring allows for rational design of ligands to achieve high levels of enantioselectivity.
| Reaction | Metal Center | Chiral Ligand | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Asymmetric Hydrogenation of Alkenes | Rhodium | (1R,2R)-N,N'-bis(cyclobutylcarbonyl)cyclohexane-1,2-diamidine | 97 |
| Asymmetric Hydrosilylation of Ketones | Copper | (S)-2-(Cyclobutanecarboxamido)quinoline | 92 |
| Asymmetric Aldol (B89426) Reaction | Titanium | Chiral Cyclobutane Bis(amidine) | 89 |
The results presented in Table 2 highlight the potential of this compound-derived chiral ligands to induce high stereocontrol in metal-catalyzed reactions. The ability to fine-tune the steric and electronic properties of these ligands by modifying the substituents on the cyclobutane ring provides a powerful tool for optimizing catalyst performance.
Exploration of Novel Chemical Spaces Enabled by this compound Scaffolds
The use of this compound as a building block extends beyond ligand synthesis and catalysis. Its unique three-dimensional structure is being exploited to access novel chemical spaces in medicinal chemistry and materials science. The concept of "escaping from flatland," which advocates for the incorporation of more sp³-rich, non-planar structures in drug discovery, has made scaffolds like cyclobutane particularly attractive.
The rigid nature of the cyclobutane ring can be used to control the conformation of bioactive molecules, potentially leading to enhanced potency and selectivity for their biological targets. The amidine group, being a bioisostere for other functional groups, can also be used to modulate the physicochemical properties of drug candidates, such as their solubility and metabolic stability.
Furthermore, the incorporation of the this compound motif into polymer backbones or as pendant groups is being investigated for the development of new materials with unique thermal and mechanical properties. The strained nature of the cyclobutane ring can also be harnessed in ring-opening polymerizations to create novel polymer architectures. The exploration of these avenues is expected to uncover new applications for this versatile chemical entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
